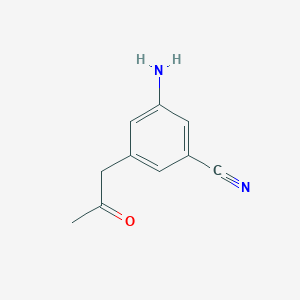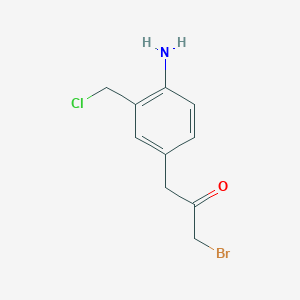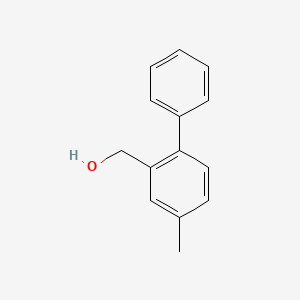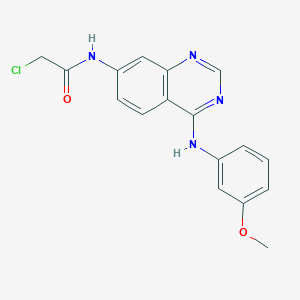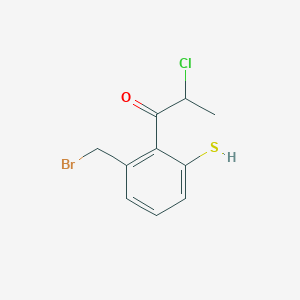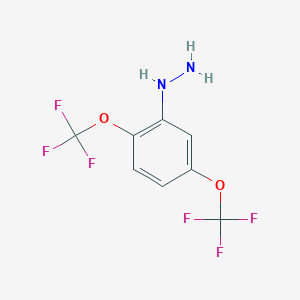
Thalidomide-propargyl-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-propargyl-OH is a derivative of thalidomide, a compound historically known for its sedative properties and its tragic teratogenic effects. Thalidomide and its derivatives have since found new applications in medicine, particularly in the treatment of multiple myeloma and leprosy. This compound is of interest due to its potential biological activities and its role in targeted protein degradation.
準備方法
The synthesis of Thalidomide-propargyl-OH involves several steps, starting from thalidomide. The propargyl group is introduced through a series of chemical reactions, typically involving the use of propargyl bromide and a base such as potassium carbonate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
化学反応の分析
Thalidomide-propargyl-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Thalidomide-propargyl-OH has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its effects on protein degradation pathways, specifically targeting proteins for degradation via the ubiquitin-proteasome system.
Medicine: this compound is investigated for its potential therapeutic effects in cancer treatment, leveraging its ability to modulate immune responses and inhibit angiogenesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thalidomide-propargyl-OH involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation. This process is crucial for the compound’s therapeutic effects, particularly in cancer treatment, where it helps to eliminate disease-related proteins.
類似化合物との比較
Thalidomide-propargyl-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles. This compound is unique due to the presence of the propargyl group, which may confer additional chemical reactivity and biological activity. Other similar compounds include tetrafluorinated thalidomide analogues, which have been shown to possess antiangiogenic properties and are being explored for their anticancer effects.
特性
分子式 |
C16H12N2O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,6-8H2,(H,17,20,21) |
InChIキー |
PDVQCRGWUAGFKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



